molecular formula C16H20N4O B107048 Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- CAS No. 16122-19-3

Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)-

Cat. No. B107048
CAS RN: 16122-19-3
M. Wt: 284.36 g/mol
InChI Key: KVHBGIVUZMOJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. Piperazine has been found to have a wide range of applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- is not fully understood. However, it has been found to interact with various cellular targets such as DNA, RNA, and enzymes. It has also been found to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

The advantages of using Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- in lab experiments include its wide range of applications, its availability, and its relatively low cost. However, its limitations include its potential toxicity and the need for caution when handling it.

Future Directions

There are several future directions for research on Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)-. These include the development of new synthetic methods for its preparation, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with cellular targets. In addition, further research is needed to determine its potential toxicity and to develop safe handling procedures for it.
Conclusion:
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- is a chemical compound that has been widely used in scientific research due to its wide range of applications. It has been found to have antibacterial, antifungal, antiviral, and antitumor properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds. Further research is needed to fully understand its mechanism of action, its potential toxicity, and its interactions with cellular targets.

Synthesis Methods

The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- can be achieved through several methods. One of the most common methods involves the reaction of 3-amino-4-pyridinecarboxylic acid with 3-methoxybenzaldehyde in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as ethanol, and the resulting product is purified by recrystallization.

Scientific Research Applications

Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- has been extensively used in scientific research due to its wide range of applications. It has been found to have antibacterial, antifungal, antiviral, and antitumor properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds.

properties

CAS RN

16122-19-3

Product Name

Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)-

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)piperazin-1-yl]pyridin-3-amine

InChI

InChI=1S/C16H20N4O/c1-21-14-4-2-3-13(11-14)19-7-9-20(10-8-19)16-5-6-18-12-15(16)17/h2-6,11-12H,7-10,17H2,1H3

InChI Key

KVHBGIVUZMOJRT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=NC=C3)N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=NC=C3)N

Other CAS RN

16122-19-3

synonyms

4-[4-(3-Methoxyphenyl)-1-piperazinyl]-3-pyridinamine

Origin of Product

United States

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